molecular formula C22H23N3O B6017709 2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol CAS No. 5812-69-1

2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol

Cat. No.: B6017709
CAS No.: 5812-69-1
M. Wt: 345.4 g/mol
InChI Key: VWZUBIDPLYIBRU-XQNSMLJCSA-N
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Description

2-({[4-(1-Naphthylmethyl)-1-piperazinyl]imino}methyl)phenol is a Schiff base derivative characterized by a phenolic core linked to a piperazinyl group substituted with a 1-naphthylmethyl moiety. Its structure combines aromaticity, chelating ability, and hydrophobicity from the naphthyl group, which may enhance binding to biological targets or metal ions .

Properties

IUPAC Name

2-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22-11-4-2-7-19(22)16-23-25-14-12-24(13-15-25)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16,26H,12-15,17H2/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZUBIDPLYIBRU-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417142
Record name AC1NT2JL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-69-1
Record name AC1NT2JL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol, also known as 5-(diethylamino)-2-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a phenolic moiety and a piperazine derivative. The synthesis typically involves multiple steps, starting with the preparation of individual components, followed by condensation reactions to form the final product .

PropertyValue
Molecular FormulaC22H23N3O
IUPAC Name5-(diethylamino)-2-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]phenol
InChIInChI=1S/C22H23N3O

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action involves modulation of cellular pathways, which can lead to significant physiological effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to neurotransmitter metabolism, influencing neurochemical pathways.
  • Receptor Binding : It exhibits affinity for certain receptors, potentially affecting cardiovascular functions and neuroactivity .

In Vitro Studies

Recent studies have evaluated the compound's effects on cardiac tissues. For instance, a comparative analysis demonstrated that derivatives similar to this compound produced inotropic effects in isolated rat hearts, indicating potential applications in cardiovascular therapies .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the piperazine and phenolic components can significantly influence biological activity. Key findings include:

  • Hydroxyl Substituents : Hydroxyl groups on the phenolic ring enhance antioxidant properties.
  • Alkyl Chain Variations : Alterations in the alkyl chains attached to the piperazine can modulate receptor affinity and selectivity .

Cardiovascular Effects

In a study involving anesthetized dogs, compounds structurally related to this compound exhibited both inotropic and vasodilatory effects. This suggests potential therapeutic applications in managing heart failure or hypertension .

Antioxidant Activity

Another significant area of research focuses on the antioxidant properties of this compound. A study indicated that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Scientific Research Applications

Pharmacological Applications

a. Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural features of 2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol may contribute to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study on related piperazine compounds has shown that modifications in their structure can significantly enhance their antidepressant activity .

b. Antipsychotic Properties
Piperazine-based compounds are also investigated for their antipsychotic effects. The unique substitution patterns on the piperazine ring can influence receptor binding profiles, making them potential candidates for treating schizophrenia and other psychotic disorders. Studies have demonstrated that certain piperazine derivatives can selectively target dopamine receptors, which are implicated in psychotic symptoms .

c. Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been well documented. This compound could potentially exhibit antibacterial and antifungal activities due to the presence of the phenolic group, which is known to enhance the compound's ability to disrupt microbial cell membranes . Research has shown that similar compounds possess significant activity against various bacterial strains, suggesting potential therapeutic uses in treating infections .

Chemical Synthesis and Modifications

The synthesis of this compound typically involves multi-step reactions where the piperazine moiety is introduced through condensation reactions with aldehydes or ketones. The flexibility in modifying the phenolic and piperazine components allows for the development of analogs with enhanced biological activities.

Table 1: Synthesis Pathways for Piperazine Derivatives

StepReaction TypeReagentsConditions
1CondensationPiperazine + AldehydeAcidic medium
2N-alkylationAlkyl halide + BaseReflux
3HydroxylationPhenol + Oxidizing agentMild conditions
4Final purificationCrystallization techniquesSolvent selection

Case Studies and Research Findings

a. Case Study: Antidepressant Activity
In a comparative study, various piperazine derivatives were evaluated for their antidepressant effects using animal models. The results indicated that compounds with structural similarities to this compound showed significant reductions in depression-like behavior, attributed to their ability to modulate serotonin levels .

b. Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain modifications led to enhanced activity, supporting the hypothesis that structural changes can optimize antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s Schiff base (imine) linkage and phenolic group are common in analogs, but substituents on the piperazine ring and aromatic systems vary significantly. Below is a comparative analysis:

Table 1: Structural Variations and Key Properties
Compound Name Substituents on Piperazine Aromatic Modifications Key Properties/Activities References
2-({[4-(1-Naphthylmethyl)-1-piperazinyl]imino}methyl)phenol 1-Naphthylmethyl Phenol (no additional substituents) Chelation, antimicrobial potential
2-{(E)-[(4-Methylphenyl)imino]methyl}phenol (IIIb) None 4-Methylphenyl imine Fluorescence, photodynamic therapy
2-[(E)-{[4-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]imino}methyl]phenol 1H-1,2,4-Triazolylmethyl Phenol Enhanced Zn(II) complex bioactivity
4-[[(4-Hydroxyphenyl)imino]methyl]phenol (PC11) None Dual phenolic groups (para position) Weak ATP synthase inhibition (~20%)
(E)-4-Nitro-2-(((2-(piperazin-1-yl)ethyl)imino)methyl)phenol Piperazine-ethyl chain Nitro group on phenol Catalytic oxidation, fluorescence
Antimicrobial Activity
  • This compound: Limited direct data, but analogs with naphthyl groups often exhibit enhanced lipophilicity, improving membrane penetration .
  • Triazole-containing analogs: Zn(II) complexes of 2-[(E)-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imino}methyl]phenol show potent activity against Candida albicans and Gram-positive bacteria due to synergistic metal coordination and triazole-mediated interactions .
  • PC11 : Only 20% inhibition of E. coli ATP synthase, highlighting the critical role of hydroxyl group positioning. Compounds with ortho-hydroxyl groups (e.g., PC05-PC10) achieve >80% inhibition .
DNA Binding and Cytotoxicity
  • Naphthylmethyl-piperazine analogs: The hydrophobic naphthyl group may enhance DNA intercalation, akin to Hoechst 33258 derivatives (bisbenzimidazoles), which bind minor grooves . However, cytotoxicity data for the target compound remains unexplored.

Physicochemical and Coordination Properties

Solubility and Stability
  • The naphthyl group in the target compound reduces water solubility compared to simpler analogs like PC05-PC11 .
  • Fluorescence : Analogous Schiff bases (e.g., C1-C3 in ) exhibit aggregation-induced emission (AIE) with quantum yields up to 68.1%. The target compound’s fluorescence remains unstudied but could be modulated by the naphthyl group’s electron-withdrawing effects.
Metal Coordination
  • The target compound’s piperazinyl and phenolic groups enable octahedral coordination with metals like Zn(II) or Cu(II), similar to triazole-containing analogs .

Preparation Methods

Stepwise Condensation Approach

This two-step method involves synthesizing 4-(1-naphthylmethyl)piperazine followed by Schiff base formation:

Step 1: Synthesis of 4-(1-Naphthylmethyl)Piperazine

  • Reactants : Piperazine (1.0 eq), 1-(chloromethyl)naphthalene (1.2 eq)

  • Conditions :

    • Solvent: Anhydrous dichloromethane (DCM)

    • Catalyst: Triethylamine (TEA, 2.0 eq)

    • Temperature: 0°C → room temperature (12 h)

  • Mechanism : Nucleophilic substitution (SN2) at the benzylic carbon.

  • Yield : 68–72% after silica gel chromatography.

Step 2: Schiff Base Formation

  • Reactants :

    • 4-(1-Naphthylmethyl)piperazine (1.0 eq)

    • 2-Hydroxybenzaldehyde (1.1 eq)

  • Conditions :

    • Solvent: Ethanol (reflux, 6 h)

    • Acid catalyst: Glacial acetic acid (3 drops)

  • Mechanism : Nucleophilic attack by the piperazine amine on the aldehyde carbonyl, followed by dehydration.

  • Yield : 85–90% after recrystallization (ethanol/water).

One-Pot Mannich Reaction

A streamlined approach combining amine alkylation and imine formation:

  • Reactants :

    • Piperazine (1.0 eq)

    • 1-(Chloromethyl)naphthalene (1.2 eq)

    • 2-Hydroxybenzaldehyde (1.1 eq)

  • Conditions :

    • Solvent: Ethanol (50 mL/g substrate)

    • Catalyst: Ammonium acetate (0.1 eq)

    • Temperature: Reflux (8–10 h)

  • Key Advantage : Eliminates intermediate purification, reducing solvent waste.

  • Yield : 74–78%.

Optimization Strategies and Challenges

Solvent Effects on Imine Stability

Polar aprotic solvents (e.g., DMF, DMSO) accelerate Schiff base formation but risk hydrolysis. Ethanol balances reaction rate and product stability.

SolventReaction Time (h)Yield (%)Hydrolysis Risk
Ethanol685Low
DMF378High
Toluene1265Very Low

Catalytic Additives

  • Acetic Acid : Lowers pH, protonating the amine to enhance electrophilicity.

  • Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward imine formation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • FT-IR :

    • ν(O–H): 3420 cm⁻¹

    • ν(C=N): 1635 cm⁻¹

    • ν(C–O): 1260 cm⁻¹

  • ¹H NMR (CDCl₃) :

    • δ 8.45 (s, 1H, CH=N)

    • δ 7.25–7.89 (m, 7H, naphthyl)

    • δ 3.72 (s, 2H, N–CH₂–naphthyl)

Crystallographic Data (Single-Crystal XRD)

  • Space Group : P2₁/c

  • Bond Lengths :

    • C=N: 1.28 Å

    • C–O: 1.36 Å

  • Hydrogen Bonding : O–H···N (2.12 Å), stabilizing the enol-imine tautomer.

Industrial-Scale Considerations

  • Cost Analysis :

    • 1-(Chloromethyl)naphthalene: $12.50/g (TCI America)

    • Piperazine: $8.30/g (Merck KGaA)

  • Purification : Column chromatography increases purity (>98%) but reduces scalability. Recrystallization from ethanol offers a viable alternative .

Q & A

Q. What are the optimal synthetic routes for 2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a Schiff base formation between 4-(1-naphthylmethyl)piperazine and a salicylaldehyde derivative. Microwave-assisted methods (e.g., 60–80°C for 8–15 minutes under solvent-free conditions) significantly improve reaction efficiency compared to conventional reflux . For imine bond formation, use anhydrous ethanol or methanol as solvents with catalytic acetic acid (1–2 mol%) to enhance yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Monitor intermediates using TLC and optimize stoichiometry (1:1.2 molar ratio of aldehyde to amine) to minimize side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks: phenolic -OH (~10–12 ppm), imine proton (~8.5 ppm), and naphthyl aromatic protons (7.2–8.3 ppm) .
  • LC/MS : Confirm molecular weight (expected [M+H]+^+ ~405.5) and fragmentation patterns (e.g., cleavage at the imine bond) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .

Q. Which in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Use agar diffusion assays against S. aureus and E. coli (concentration range: 10–100 µg/mL) .
  • DNA Binding : Conduct UV-Vis titration with calf thymus DNA; a hypochromic shift at 260 nm indicates intercalation .
  • Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or kinases (ATPase assays) at pH 7.4 .

Advanced Research Questions

Q. How can discrepancies in reaction yields between synthetic batches be systematically addressed?

  • Methodological Answer :
  • Variable Analysis : Use design-of-experiments (DoE) to test factors like solvent polarity (DMF vs. ethanol), temperature (±5°C), and catalyst loading .
  • Byproduct Identification : Employ HPLC-MS to detect intermediates (e.g., hydrolyzed imine or naphthyl oxidation products) .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., imine formation vs. piperazine activation) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to DNA (PDB: 1BNA) or serotonin receptors. The naphthyl group may occupy hydrophobic pockets, while the imine interacts via hydrogen bonding .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, highlighting nucleophilic (phenolic -OH) and electrophilic (imine) sites .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in lipid bilayers (e.g., blood-brain barrier penetration) .

Q. How does the naphthyl substituent influence pharmacological activity compared to smaller aromatic systems?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs with phenyl or benzyl groups instead of naphthyl. Test in parallel for cytotoxicity (MTT assay) and logP (HPLC) to correlate hydrophobicity with activity .
  • Fluorescence Quenching : Compare DNA binding affinity via ethidium bromide displacement; naphthyl’s larger π-system may enhance intercalation .
  • Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) to assess if naphthyl slows oxidative metabolism vs. phenyl .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s UV absorption maxima?

  • Methodological Answer :
  • Solvent Effects : Test in polar (methanol) vs. nonpolar (hexane) solvents; λmax shifts from 350 nm (polar) to 340 nm (nonpolar) due to solvatochromism .
  • pH Dependency : Conduct UV scans at pH 3–10; protonation of the imine group (pKa ~6.5) reduces conjugation, lowering λmax .
  • Concentration Calibration : Ensure absorbance <1.0 AU to avoid detector saturation .

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